MorDalphos
Overview
Description
MorDalphos is an electronically rich, sterically hindered P, N-based ancillary ligand developed by the Stradiotto group . It can be used in the Buchwald-Hartwig Amination reaction, alkyne hydroamination, and monoarylation of compounds such as ammonia, hydrazine, and acetone .
Synthesis Analysis
MorDalphos Pd G3 is a third-generation (G3) Buchwald precatalyst. It is air, moisture, and thermally-stable and is highly soluble in a wide range of common organic solvents .Molecular Structure Analysis
The empirical formula of MorDalphos is C30H42NOP . Its molecular weight is 463.63 . The SMILES string representation isC1CN(CCO1)c2ccccc2P([C@@]34C[C@@H]5CC@@HC3)C4)[C@@]67C[C@@H]8CC@@HC6)C7
. Chemical Reactions Analysis
MorDalphos is used in palladium-catalyzed cross-coupling reactions . It has been used in the Buchwald-Hartwig Amination reaction, alkyne hydroamination, and monoarylation of compounds such as ammonia, hydrazine, and acetone .Physical And Chemical Properties Analysis
MorDalphos is a solid substance with a melting point of 219-224 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemistry of Unsaturated Adamantane Derivatives
Application Summary
Unsaturated adamantane derivatives, including those with the adamantan-1-yl group, have been extensively studied for their potential in various applications . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application
The synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . For example, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes, has been extensively researched for its organic synthesis applications .
Results or Outcomes
The high reactivity of these compounds offers extensive opportunities for their utilization in various fields. However, the effective method for the catalytic synthesis of dehydroadamantanes by dehydrogenating adamantane itself has not been developed yet .
Synthesis of Fluorinated Anilines
Application Summary
Adamantane derivatives can be used as catalysts in the synthesis of fluorinated anilines . Fluorinated anilines are important building blocks in the synthesis of pharmaceuticals and agrochemicals .
Methods of Application
The synthesis involves coupling fluoroalkylamines with aryl bromides and chlorides . The adamantane derivative acts as a catalyst to facilitate the reaction .
Results or Outcomes
The use of adamantane derivatives as catalysts can improve the efficiency of the reaction and yield of the product . However, the specific results or outcomes obtained from this application were not provided .
Synthesis of 1,2-Dehydroadamantanes (Adamantenes)
Application Summary
Adamantenes, a type of unsaturated adamantane derivatives, do not occur in a free form, and can be found only as intermediates . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
Methods of Application
All attempts to catalytically synthesize dehydroadamantanes by dehydrogenating adamantane itself have essentially failed to develop an effective method . However, it has been found that laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes .
Results or Outcomes
There has been extensive research on the organic synthesis applications of 1,3-DHA . However, the specific results or outcomes obtained from this application were not provided .
properties
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBRRSUORFMQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676758 | |
Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine | |
CAS RN |
1237588-12-3 | |
Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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